

2-thiophen-2-yl-1H-imidazole CAS number and spectral data

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Compound of Interest

Compound Name: 2-thiophen-2-yl-1H-imidazole

Cat. No.: B146337

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2-Thiophen-2-yl-1H-imidazole: A Technical Overview

CAS Number: 136103-77-0[1][2][3][4]

This technical guide provides a comprehensive overview of **2-thiophen-2-yl-1H-imidazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted properties and data from closely related compounds to offer a valuable resource for scientific endeavors.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **2-thiophen-2-yl-1H-imidazole**.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ S	[1][2]
Molecular Weight	150.20 g/mol	[1]
Melting Point	196-197 °C	[2]
Boiling Point (Predicted)	363.7 ± 15.0 °C	[2]
Density (Predicted)	1.297 ± 0.06 g/cm ³	[2]
pKa (Predicted)	13.08 ± 0.10	[2]

Spectral Data (Predicted and Comparative)

While experimental spectra for **2-thiophen-2-yl-1H-imidazole** are not readily available, the following tables provide expected spectral characteristics based on data from analogous compounds. These values serve as a guide for the analysis and characterization of this molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts)

The expected proton NMR chemical shifts are based on the analysis of similar imidazole and thiophene-containing structures.[5][6][7][8]

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
Imidazole N-H	~12.0 - 13.0	Singlet (broad)
Imidazole C-H	~7.0 - 8.0	Singlet/Doublet
Thiophene C-H	~7.0 - 8.0	Multiplet

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The expected carbon NMR chemical shifts are inferred from related ferrocenyl imidazole derivatives and other heterocyclic systems.[5][9]

Carbons	Expected Chemical Shift (δ , ppm)
Imidazole C=N	~145
Imidazole C-C	~120 - 135
Thiophene C-S	~125 - 140
Thiophene C-C	~125 - 130

FT-IR Spectroscopy (Expected Absorption Bands)

The expected infrared absorption bands are based on characteristic frequencies for imidazole and thiophene rings.^[6]

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch (Imidazole)	3300 - 3500	Medium-Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C=N Stretch (Imidazole)	~1680	Medium
C=C Stretch (Aromatic)	1480 - 1600	Medium-Strong

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a prominent molecular ion peak. Predicted fragmentation patterns are based on the known behavior of imidazole and thiophene derivatives under electron impact.^{[10][11]}

m/z	Possible Fragment
150	[M] ⁺ (Molecular Ion)
123	[M - HCN] ⁺
106	[M - CS] ⁺
83	[Thiophene] ⁺
67	[Imidazole] ⁺

Experimental Protocols

Proposed Synthesis of 2-Thiophen-2-yl-1H-imidazole

A plausible synthetic route for **2-thiophen-2-yl-1H-imidazole** is the dehydrogenation of its precursor, 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.[\[12\]](#)

Reaction:



Reagents and Equipment:

- 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole
- Dehydrogenation agent (e.g., Palladium on carbon, Manganese dioxide)
- High-boiling point solvent (e.g., xylene, decalin)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

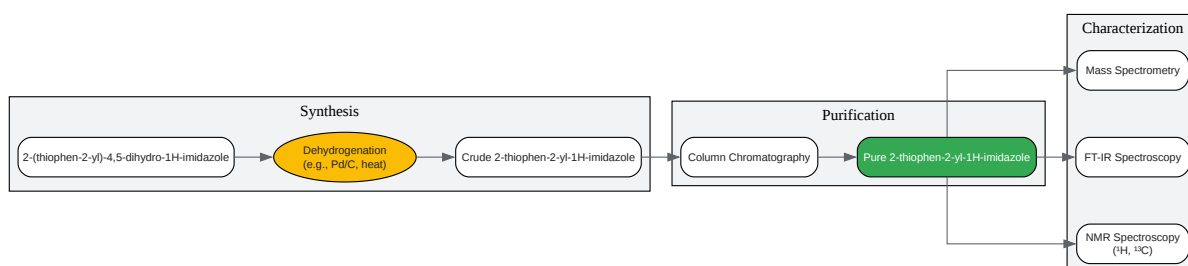
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

- To a solution of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole in a suitable high-boiling point solvent, add the dehydrogenation agent.
- Heat the reaction mixture to reflux with stirring for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the dehydrogenation agent.
- Wash the filter cake with a suitable organic solvent.
- Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-thiophen-2-yl-1H-imidazole**.
- Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

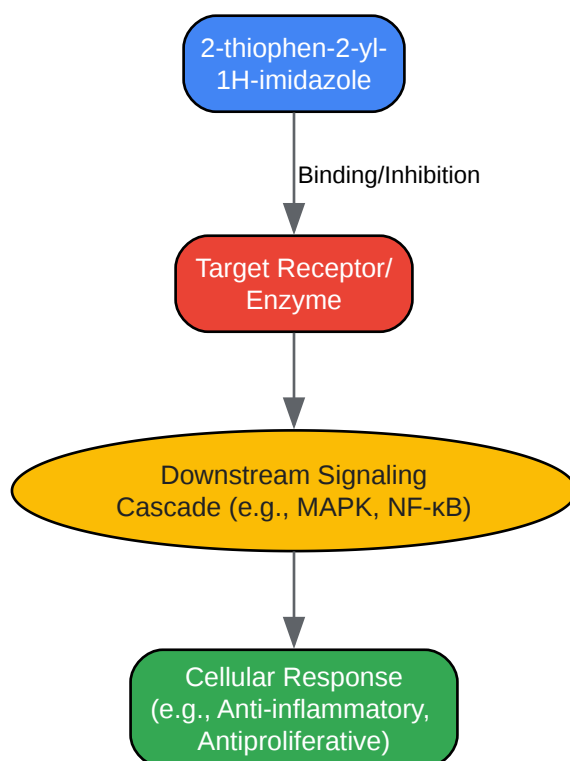
The following diagram illustrates a general workflow for the synthesis and characterization of **2-thiophen-2-yl-1H-imidazole**.



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Caption: Synthetic and characterization workflow for **2-thiophen-2-yl-1H-imidazole**.

Given the broad spectrum of biological activities associated with both imidazole and thiophene moieties, it is plausible that **2-thiophen-2-yl-1H-imidazole** could be a valuable scaffold in drug discovery. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of similar compounds.



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Caption: Hypothetical signaling pathway for **2-thiophen-2-yl-1H-imidazole**.

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